molecular formula C6H5Cl2NO2S B13273273 (2-Chloropyridin-4-YL)methanesulfonyl chloride CAS No. 1062069-19-5

(2-Chloropyridin-4-YL)methanesulfonyl chloride

Cat. No.: B13273273
CAS No.: 1062069-19-5
M. Wt: 226.08 g/mol
InChI Key: SUPWQZXSOVSBFA-UHFFFAOYSA-N
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Description

(2-Chloropyridin-4-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C6H5Cl2NO2S and a molecular weight of 226.08 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both chlorine and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-4-YL)methanesulfonyl chloride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 2-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyridin-4-YL)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Sulfonylation: The sulfonyl chloride group can react with nucleophiles to form sulfonamides, sulfonates, and other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Sulfonylation: Reagents include amines, alcohols, and thiols. The reactions are often conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Thioethers: Formed by the reaction with thiols.

Scientific Research Applications

(2-Chloropyridin-4-YL)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, including enzyme inhibitors and antimicrobial agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Chloropyridin-4-YL)methanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate, or thioether products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloropyridin-4-YL)methanesulfonyl chloride is unique due to its combination of a chlorine atom and a sulfonyl chloride group on the pyridine ring. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis and various scientific research applications.

Properties

CAS No.

1062069-19-5

Molecular Formula

C6H5Cl2NO2S

Molecular Weight

226.08 g/mol

IUPAC Name

(2-chloropyridin-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H5Cl2NO2S/c7-6-3-5(1-2-9-6)4-12(8,10)11/h1-3H,4H2

InChI Key

SUPWQZXSOVSBFA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CS(=O)(=O)Cl)Cl

Origin of Product

United States

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